molecular formula C6H7BrN2O2S B6271672 (3-bromopyridin-2-yl)methanesulfonamide CAS No. 1699709-19-7

(3-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B6271672
CAS No.: 1699709-19-7
M. Wt: 251.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-bromopyridin-2-yl)methanesulfonamide is a chemical compound of interest in medicinal and synthetic chemistry research. It features a brominated pyridine ring, a common scaffold in pharmaceutical development, coupled with a methanesulfonamide functional group. This structure is a valuable building block for synthesizing more complex molecules. The bromine atom at the 3-position of the pyridine ring makes it a versatile intermediate for various metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are widely used to create carbon-carbon and carbon-heteroatom bonds . The sulfonamide group is a key pharmacophore found in many bioactive compounds and enzyme inhibitors. Researchers can utilize this compound in the design and synthesis of novel molecules for screening against biological targets. While the specific biological profile of this compound may not be fully characterized, compounds with similar bromopyridine-sulfonamide architectures have been investigated in various drug discovery programs, including the development of kinase inhibitors . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1699709-19-7

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids. Key parameters include:

ParameterNBS MethodBr₂ Method
SolventDichloromethane (DCM)Acetic acid
CatalystNoneFeCl₃ (5 mol%)
Temperature0–5°C (exotherm control)25°C (ambient)
Yield72–78%65–70%
Purity (HPLC)≥95%90–92%

The NBS method produces higher yields and purity due to milder conditions and reduced side reactions (e.g., di-bromination). Excess brominating agents must be quenched with sodium thiosulfate to prevent over-bromination.

Sulfonamide Formation: Methanesulfonylation of 3-Bromo-2-Aminopyridine

The second stage involves reacting 3-bromo-2-aminopyridine with methanesulfonyl chloride (MsCl) to introduce the sulfonamide group.

Key Reaction Components

  • Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl byproducts.

  • Solvent Systems : Anhydrous DCM or THF prevents hydrolysis of MsCl.

  • Stoichiometry : A 1:1.2 molar ratio (amine:MsCl) minimizes disubstitution.

Comparative Performance of Bases

BaseReaction Time (h)Yield (%)Disubstitution Byproduct (%)
TEA4853
Pyridine6785
DMAP3882

Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis, reducing disubstitution. Post-reaction workup involves aqueous washes (5% HCl, NaHCO₃) to remove unreacted reagents.

Alternative Synthetic Routes: Exploring Unconventional Pathways

Direct Bromination-Sulfonylation Tandem Reaction

A one-pot approach combines bromination and sulfonylation, reducing isolation steps:

  • Bromination : 2-Aminopyridine + NBS → 3-bromo-2-aminopyridine.

  • In Situ Sulfonylation : Addition of MsCl and TEA.

MetricTandem MethodSequential Method
Total Yield68%72%
Process Time8 h12 h
Purity89%95%

While faster, the tandem method suffers from lower purity due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) enhances reaction rates and yields:

ConditionConventionalMicrowave
Bromination Time4 h20 min
Sulfonylation Time4 h10 min
Overall Yield72%80%

This method reduces energy consumption but requires specialized equipment.

Industrial-Scale Production: Challenges and Solutions

Scaling up synthesis introduces challenges such as heat management and byproduct accumulation.

Continuous Flow Reactor Design

  • Bromination Module : Jacketed reactor with Br₂/NBS feed.

  • Sulfonylation Module : TEA and MsCl introduced via precision pumps.

ParameterBatch ProcessFlow Process
Annual Capacity500 kg2,000 kg
Yield Consistency±5%±1.5%
Waste GenerationHighLow

Flow systems improve reproducibility and reduce hazardous waste.

Purification Techniques: Ensuring Pharmaceutical-Grade Quality

Crude product purification is achieved via:

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient).

  • Recovery : 90–92% with ≥99% purity.

Recrystallization

  • Solvent Pair : Ethanol/water (4:1).

  • Crystal Purity : 98.5% (single recrystallization).

Analytical Characterization: Validating Structural Integrity

TechniqueKey DataSignificance
¹H NMR (400 MHz)δ 8.21 (d, J=5.1 Hz, H-6), δ 3.41 (s, SO₂NH₂)Confirms sulfonamide linkage and aromatic substitution pattern.
HRMS m/z 250.96 [M+H]⁺Verifies molecular formula (C₆H₇BrN₂O₂S).
XRD Space group P2₁/c, Z=4Resolves bromine and sulfonamide spatial arrangement.

Case Studies: Industrial and Academic Applications

Large-Scale Synthesis for Anticancer Screening

A pharmaceutical company scaled the DMAP-catalyzed method to produce 50 kg batches (purity: 99.2%), enabling preclinical evaluation of the compound’s kinase inhibition properties.

Academic Optimization Study

Researchers achieved 88% yield by replacing TEA with Hunig’s base (diisopropylethylamine), reducing disubstitution to 1.2%.

Challenges in Synthesis: Byproducts and Mitigation

ByproductCauseMitigation Strategy
Disubstituted sulfonamideExcess MsCl or prolonged reaction timeStrict stoichiometric control, real-time HPLC monitoring.
De-brominated productPremature Br⁻ eliminationUse anhydrous conditions, minimize heating.

Chemical Reactions Analysis

Types of Reactions

(3-bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used to facilitate these reactions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
(3-bromopyridin-2-yl)methanesulfonamide has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. It has shown promise as a selective inhibitor of anaplastic lymphoma kinase (ALK), which is implicated in various cancers including neuroblastoma and glioblastoma . The sulfonamide group enhances its binding affinity to enzyme active sites, facilitating its role as a therapeutic agent.

Pharmaceutical Development
The compound serves as a building block in the synthesis of pharmaceuticals aimed at treating neurological and inflammatory conditions. Its structural similarity to biologically active molecules allows it to be tailored for specific therapeutic targets, enhancing its utility in drug design.

Biological Studies

Receptor Binding Studies
Research indicates that this compound can interact with various biological receptors, modulating their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its use in drug development. The compound's ability to form hydrogen bonds with amino acid residues in receptor sites positions it as an important candidate for further biological investigations.

Mechanistic Insights
Studies have focused on elucidating the mechanism of action of this compound, particularly regarding its binding affinity and inhibition efficacy against target enzymes. These insights contribute to the broader understanding of how this compound can be utilized in therapeutic contexts .

Materials Science

Development of Advanced Materials
In materials science, this compound has been employed in the development of advanced materials, including polymers and catalysts. Its unique reactivity allows it to participate in various coupling and substitution reactions, leading to the creation of complex materials with desirable properties.

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

  • Cancer Treatment Research : Investigations into its role as an ALK inhibitor have shown promising results in preclinical models, suggesting potential applications in targeted cancer therapies .
  • Biological Activity Assessments : Studies assessing the compound's interaction with various enzymes have revealed its potential as an effective enzyme inhibitor, providing insights into its mechanism of action and therapeutic applications .
  • Material Applications : Research has demonstrated the compound's use in synthesizing novel materials with enhanced properties for industrial applications, showcasing its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of (3-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

2-Bromo-3-methylpyridine
  • Structure : Pyridine ring with bromine (2-position) and methyl (3-position).
  • Key Differences : Lacks the methanesulfonamide group, reducing hydrogen-bonding capacity.
  • Properties : Lower molecular weight (172.02 g/mol vs. 250.08 g/mol) and higher lipophilicity due to the methyl group .
N-[3-Bromophenyl]methanesulfonamide
  • Structure : Methanesulfonamide attached to a brominated benzene ring.
  • Key Differences : Pyridine vs. phenyl ring alters electronic effects (pyridine’s nitrogen introduces polarity).
  • Applications : Used as an intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., boronate ester synthesis) .
Quinoline Methanesulfonamide Derivatives
  • Structure: Quinoline core with methanesulfonamide linkers.
  • Key Differences: Larger aromatic system (quinoline) enhances π-π stacking but reduces solubility. Modifications like pyrrolidine linkers improve solubility while retaining activity .
  • Biological Activity : Antiviral (HIV) via hydrogen bonds with Asp318, Asn291, and Ser288 residues .

Functional Analogues

Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Derivatives
  • Structure : Condensed heterocycles with sulfonamide groups.
  • Biological Activity: COX-2 and iNOS inhibition in inflamed cells, suppressing PGE2 and IL-8 production .
Delavirdine (CID 5625)
  • Structure : Indole-based methanesulfonamide with pyridine and piperazine moieties.
  • Biological Activity : HIV reverse transcriptase inhibitor (MolDock score: -172.234) .
  • Comparison : Both compounds utilize sulfonamide for hydrogen bonding, but Delavirdine’s larger scaffold enables multi-target interactions.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted) Key Interactions
(3-Bromopyridin-2-yl)methanesulfonamide 250.08 Moderate (aqueous) ~1.5 Sulfonamide H-bonds, Br steric effects
2-Bromo-3-methylpyridine 172.02 Low ~2.2 Methyl enhances lipophilicity
Quinoline-pyrrolidine methanesulfonamide ~350 High ~1.8 Improved solubility via linker
Delavirdine 457.40 Low ~3.5 Multi-residue binding
  • Solubility Challenges: Pyridine and quinoline derivatives often face solubility issues due to planar aromatic systems. Introducing flexible linkers (e.g., pyrrolidine) or polar groups (e.g., sulfonamide) can mitigate this .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 3-bromopyridin-2-yl moiety into methanesulfonamide derivatives?

  • Methodological Answer : The Suzuki-Miyaura coupling reaction is widely used to introduce aryl/heteroaryl bromides into sulfonamide scaffolds. For (3-bromopyridin-2-yl)methanesulfonamide, coupling 3-bromo-2-pyridylboronic acid with methanesulfonamide precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C achieves efficient cross-coupling . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridyl and sulfonamide functional groups. For example, the aromatic protons on the pyridine ring appear as distinct doublets in the 7.5–8.5 ppm range, while the sulfonamide protons resonate near 3.3 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, dihedral angles, and packing motifs, critical for validating synthetic accuracy .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Chromatography : Flash chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) separates the product from unreacted precursors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic parameters (e.g., Fukui indices) to predict regioselectivity in reactions like Buchwald-Hartwig aminations. Comparative analysis with analogous compounds (e.g., N-(5-bromopyridin-3-yl) derivatives) reveals steric and electronic effects of bromine placement .

Q. How should researchers resolve contradictions in biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Statistical Analysis : Apply Student’s t-test (as in ) to compare IC₅₀ values across assays. For example, if antiviral activity conflicts with cytotoxicity data, dose-response curves and ANOVA can identify confounding variables (e.g., solvent effects) .
  • Structural-Activity Relationships (SAR) : Compare with halogenated analogs (e.g., N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide) to isolate the role of bromine position in target binding .

Q. What experimental designs are suitable for studying the inhibition kinetics of this compound against viral proteases?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence resonance energy transfer (FRET)-based substrates to monitor protease activity. Pre-incubate the compound with the enzyme (e.g., SARS-CoV-2 Mpro) and measure residual activity via Michaelis-Menten kinetics .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions between the bromopyridyl group and catalytic residues (e.g., His41/Cys145 in Mpro) .

Q. How can researchers address instability of this compound in aqueous buffers?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) with HPLC monitoring. Adjust pH to 6–7 to minimize hydrolysis of the sulfonamide bond .
  • Formulation Optimization : Use cyclodextrin encapsulation or PEGylation to enhance solubility and shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.